molecular formula C14H4N2Na2O8 B1662152 Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate CAS No. 122628-50-6

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate

Cat. No. B1662152
M. Wt: 374.17 g/mol
InChI Key: UFVBOGYDCJNLPM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate, also known as PQ or PQD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PQD belongs to the class of quinoline derivatives and is a water-soluble, yellow powder.

Mechanism Of Action

The mechanism of action of Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD is not well understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.

Biochemical And Physiological Effects

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has been shown to affect various biochemical and physiological processes. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has been reported to have neuroprotective effects by reducing the levels of inflammatory cytokines and oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One of the major advantages of Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD is its water solubility, which makes it easy to handle in laboratory experiments. Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has also been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has limited stability in solution, and its activity may be affected by pH and temperature changes.

Future Directions

There are several future directions for the research on Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD. One area of interest is the development of Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD's mechanism of action and its interaction with various cellular pathways. The potential use of Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD in combination with other drugs for enhanced therapeutic effects is also an area of interest. Furthermore, the development of new synthesis methods for Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD and its derivatives may lead to the discovery of new compounds with improved properties.

Scientific Research Applications

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylateD has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVBOGYDCJNLPM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4N2Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924223
Record name Disodium 2-carboxy-4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate

CAS RN

122628-50-6
Record name Disodium pyrroloquinolinedione tricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122628506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-carboxy-4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate
Reactant of Route 2
Reactant of Route 2
Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate
Reactant of Route 3
Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate
Reactant of Route 4
Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate
Reactant of Route 5
Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate
Reactant of Route 6
Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate

Citations

For This Compound
1
Citations
池本一人, 伊丸岡智子, 平野龍一 - 分析化学, 2016 - jstage.jst.go.jp
Pyrroloquinoline quinone disodium salt (PQQ) is important in functional foods. The method for PQQ analysis has mainly been applied to very small amounts of material. When PQQ is …
Number of citations: 4 www.jstage.jst.go.jp

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